2-Cyclopropoxy-N,N-dimethyl-3-sulfamoylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-N,N-dimethyl-3-sulfamoylbenzamide is a chemical compound with the molecular formula C12H16N2O4S and a molecular weight of 284.334 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a sulfamoyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Cyclopropoxy-N,N-dimethyl-3-sulfamoylbenzamide involves several steps. One common method includes the reaction of 2-cyclopropoxybenzoic acid with N,N-dimethylamine and a sulfonyl chloride derivative under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2-Cyclopropoxy-N,N-dimethyl-3-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-Cyclopropoxy-N,N-dimethyl-3-sulfamoylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-N,N-dimethyl-3-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Cyclopropoxy-N,N-dimethyl-3-sulfamoylbenzamide can be compared with other similar compounds, such as:
N,N-Dimethyl-3-sulfamoylbenzamide: Lacks the cyclopropoxy group, which may affect its chemical reactivity and biological activity.
2-Methyl-5-sulfamoylbenzamide:
4-Chloro-N,N-dimethyl-3-sulfamoylbenzamide: The presence of a chloro group can significantly alter its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H16N2O4S |
---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
2-cyclopropyloxy-N,N-dimethyl-3-sulfamoylbenzamide |
InChI |
InChI=1S/C12H16N2O4S/c1-14(2)12(15)9-4-3-5-10(19(13,16)17)11(9)18-8-6-7-8/h3-5,8H,6-7H2,1-2H3,(H2,13,16,17) |
InChI Key |
DHISDCLZPDPVCR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)S(=O)(=O)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.